molecular formula C18H14ClN3O B15209539 5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol CAS No. 847233-58-3

5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol

Katalognummer: B15209539
CAS-Nummer: 847233-58-3
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: RNQPSXIQFRFUHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol typically involves the cyclization of quinoline derivatives with appropriate reagents. One common method involves the reaction of 8-hydroxyquinoline with 4-chlorophenylhydrazine under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified by recrystallization from methanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrazole compounds .

Wissenschaftliche Forschungsanwendungen

5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol is unique due to the presence of both quinoline and pyrazole rings, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

847233-58-3

Molekularformel

C18H14ClN3O

Molekulargewicht

323.8 g/mol

IUPAC-Name

5-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinolin-8-ol

InChI

InChI=1S/C18H14ClN3O/c19-12-5-3-11(4-6-12)15-10-16(22-21-15)13-7-8-17(23)18-14(13)2-1-9-20-18/h1-9,16,22-23H,10H2

InChI-Schlüssel

RNQPSXIQFRFUHA-UHFFFAOYSA-N

Kanonische SMILES

C1C(NN=C1C2=CC=C(C=C2)Cl)C3=C4C=CC=NC4=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.